molecular formula C9H10Cl2O B8778359 3-(2,5-dichlorophenyl)propan-1-ol

3-(2,5-dichlorophenyl)propan-1-ol

Cat. No.: B8778359
M. Wt: 205.08 g/mol
InChI Key: VBYOQVCWSDSILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dichlorophenyl)propan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)propan-1-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,5-dichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of 2,5-dichlorobenzaldehyde using a palladium or platinum catalyst under high pressure and temperature is one such method. This approach ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-(2,5-Dichlorophenyl)-1-propanone.

    Reduction: The compound can be further reduced to form 3-(2,5-Dichlorophenyl)-1-propanamine.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2,5-Dichlorophenyl)-1-propanone

    Reduction: 3-(2,5-Dichlorophenyl)-1-propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-dichlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dichlorophenyl)-1-propanone
  • 3-(2,5-Dichlorophenyl)-1-propanamine
  • 3-(2,5-Dichlorophenyl)propanoic acid

Uniqueness

3-(2,5-dichlorophenyl)propan-1-ol is unique due to the presence of both hydroxyl and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H10Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5H2

InChI Key

VBYOQVCWSDSILF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCO)Cl

Origin of Product

United States

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